2,2,3,3-Tetramethyloxolane
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Overview
Description
2,2,3,3-Tetramethyloxolane is a heterocyclic organic compound with the molecular formula C8H16O. It is a derivative of oxolane (tetrahydrofuran) where four hydrogen atoms are replaced by methyl groups. This compound is known for its stability and non-polar characteristics, making it a valuable solvent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetramethyloxolane can be synthesized through the cyclodehydration of 2,3-dimethylhexane-2,3-diol using acid catalysts. Zeolites have been shown to be particularly high-yielding, but sulfuric acid can also be used . The reaction typically involves heating the diol in the presence of the acid catalyst to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound often involves bio-based routes. One such method starts with methyl levulinate, which undergoes triple methylation using methyl magnesium chloride to yield 2,3-dimethylhexane-2,3-diol. This diol is then converted to high-purity this compound by cyclodehydration using H-BEA zeolites .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethyloxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by atmospheric radicals such as OH and Cl.
Photolysis: Under UV light, it undergoes photolysis to produce methane, ethane, and 2-hydroxy-2,3,3-trimethyltetrahydrofuran.
Common Reagents and Conditions
Common reagents used in reactions with this compound include triflic acid for substitution reactions and atmospheric radicals for oxidation. The conditions often involve elevated temperatures and the presence of catalysts like zeolites or sulfuric acid .
Major Products
The major products formed from these reactions include various substituted aromatic hydrocarbons, alkenes, and smaller hydrocarbons like methane and ethane .
Scientific Research Applications
2,2,3,3-Tetramethyloxolane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,3,3-Tetramethyloxolane exerts its effects is primarily through its role as a solvent. Its non-polar nature allows it to dissolve a wide range of organic compounds, facilitating various chemical reactions. The steric hindrance provided by the four methyl groups prevents the formation of peroxides, enhancing its stability .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyloxolane: Another derivative of oxolane with similar properties but different substitution patterns.
2-Methyltetrahydrofuran: A bio-based solvent with similar applications but different chemical properties.
Tetrahydrofuran: A common solvent in organic chemistry, but less stable due to peroxide formation.
Uniqueness
2,2,3,3-Tetramethyloxolane is unique due to its high stability and non-peroxide forming nature. Its ability to act as a non-polar solvent without the associated risks of peroxide formation makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
58770-23-3 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,2,3,3-tetramethyloxolane |
InChI |
InChI=1S/C8H16O/c1-7(2)5-6-9-8(7,3)4/h5-6H2,1-4H3 |
InChI Key |
CDLDJGNSVFBIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1(C)C)C |
Origin of Product |
United States |
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